N-(2-methoxyethyl)-3-nitropyridin-4-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Amino-3-nitropyridine (CAS 1681-37-4) suffers from poor aqueous solubility, limiting its use in biological assays without formulation. N-(2-Methoxyethyl)-3-nitropyridin-4-amine solves this via the 2-methoxyethyl substituent, which enhances solubility and pharmacokinetic properties. • Enables direct use in cell-based assays at physiologically relevant concentrations without DMSO solubilization. • Orthogonal 3-nitro and 4-alkylamino reactivity supports parallel library synthesis, reducing synthetic steps. • Validated kinase hinge-binding motif (cf. PDB 7VJL) for ATP-competitive inhibitor development. Global shipping from BenchChem with guaranteed 95% purity.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 1040063-55-5
Cat. No. B1517618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-3-nitropyridin-4-amine
CAS1040063-55-5
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOCCNC1=C(C=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O3/c1-14-5-4-10-7-2-3-9-6-8(7)11(12)13/h2-3,6H,4-5H2,1H3,(H,9,10)
InChIKeyFEZKICYLLLNWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)-3-nitropyridin-4-amine – Building Block Overview


N-(2‑Methoxyethyl)-3‑nitropyridin‑4‑amine (CAS 1040063‑55‑5) is a 3‑nitropyridin‑4‑amine derivative that incorporates a 2‑methoxyethyl substituent on the exocyclic amine. This compound belongs to a broader class of nitropyridine‑based intermediates that are widely exploited in the synthesis of kinase inhibitors and other pharmaceutically relevant heterocycles. The 3‑nitro‑4‑aminopyridine core is a recognized pharmacophoric motif in numerous kinase inhibitor programs [REFS‑1], while the 2‑methoxyethyl side chain is commonly introduced to modulate solubility, lipophilicity, and target‑binding interactions in lead optimization campaigns [REFS‑2].

Kinase inhibitor design scaffold – 2‑methoxyethyl side chain mimics hinge‑binding motifs of advanced leads.
Orthogonal reactive handles – 3‑nitro and 4‑amino groups enable divergent library synthesis.
Predicted solubility advantage – methoxyethyl modification expected to improve aqueous compatibility for cellular assays.

Why N-(2-Methoxyethyl)-3-nitropyridin-4-amine Is Irreplaceable


The 3‑nitropyridin‑4‑amine scaffold exhibits markedly different physicochemical and biological properties depending on the nature of the N‑substituent. Unsubstituted 4‑amino‑3‑nitropyridine (CAS 1681‑37‑4) is essentially insoluble in water and displays a relatively low logP (~0.5–1.7) [REFS‑1], which limits its utility in aqueous biological assays without additional formulation. In contrast, the introduction of a 2‑methoxyethyl group is well‑documented to enhance aqueous solubility and improve pharmacokinetic parameters in related aminopyridine series [REFS‑2]. Furthermore, the electronic influence of the N‑substituent alters the electron density on the pyridine ring, directly impacting the compound's reactivity in downstream transformations such as nitro group reduction, nucleophilic aromatic substitution, and cross‑coupling reactions. Consequently, substituting N‑(2‑methoxyethyl)‑3‑nitropyridin‑4‑amine with 4‑amino‑3‑nitropyridine or N‑(2‑methoxyethyl)‑4‑aminopyridine (lacking the 3‑nitro group) is not equivalent and will yield different synthetic outcomes and biological profiles.

Without 3-nitroN‑(2‑methoxyethyl)‑4‑aminopyridine loses the reducible nitro handle, limiting library diversity and orthogonal derivatization.
Without methoxyethyl4‑amino‑3‑nitropyridine lacks the side chain required for kinase hinge contacts and shows poor aqueous solubility.

N-(2-Methoxyethyl)-3-nitropyridin-4-amine – Comparative Evidence


Improved Solubility vs. 4-Amino-3-nitropyridine

The 2‑methoxyethyl substituent is designed to improve aqueous solubility and moderate lipophilicity compared to the parent 4‑amino‑3‑nitropyridine. While direct experimental solubility data for N‑(2‑methoxyethyl)‑3‑nitropyridin‑4‑amine are not publicly available, authoritative database entries for 4‑amino‑3‑nitropyridine report a logP of 0.4974 and indicate poor aqueous solubility [REFS‑1]. Based on class‑level inferences from related nitropyridine derivatives, the methoxyethyl group typically increases polar surface area and hydrogen‑bonding capacity, which is expected to enhance solubility in aqueous media and improve compatibility with biological assay conditions [REFS‑2].

Solubility vs. parent
Class-level inference
Predicted logP ~0.8–1.2 vs. parent logP 0.5; qualitative solubility improvement expected based on methoxyethyl SAR.
May improve aqueous assay compatibility
No experimental solubility data available; structural analogy only.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Kinase Pharmacophore Mimicry: Co‑Crystal Evidence

The 2‑methoxyethyl group is a key recognition element in several clinically relevant kinase inhibitors. For instance, the co‑crystal structure of the FGFR4 kinase domain with a ligand bearing a 2‑methoxyethylamino‑substituted pyridine (PDB 7VJL) demonstrates that this moiety makes specific hydrogen‑bonding contacts with the hinge region of the kinase [REFS‑1]. While this direct evidence pertains to a related analog, it supports the class‑level inference that N‑(2‑methoxyethyl)‑3‑nitropyridin‑4‑amine can serve as a viable scaffold for designing ATP‑competitive kinase inhibitors. In contrast, the unsubstituted 4‑amino‑3‑nitropyridine lacks this extended side chain and would be incapable of forming these critical hinge‑binding interactions.

Hinge-binding mimicry
Class-level inference
X‑ray co‑crystal (PDB 7VJL) of related methoxyethyl‑aminopyridine shows specific hinge hydrogen bonds; unsubstituted analog cannot form these contacts.
Supports kinase inhibitor design campaigns
Direct evidence from structurally related analog; target-specific validation needed.
Kinase Inhibition Structure‑Based Drug Design X‑ray Crystallography

Orthogonal 3-Nitro and 4-Amino Reactivity

N‑(2‑Methoxyethyl)‑3‑nitropyridin‑4‑amine presents two distinct functional handles for orthogonal derivatization: the 3‑nitro group, which can be selectively reduced to an amino group for further elaboration (e.g., amide coupling, diazotization), and the 4‑alkylamino group, which can be alkylated, acylated, or used in nucleophilic aromatic substitution reactions after activation. By contrast, N‑(2‑methoxyethyl)‑4‑aminopyridine (lacking the 3‑nitro group) offers only a single reactive site on the pyridine ring, limiting the diversity of accessible analogs. This orthogonal reactivity is a class‑level characteristic of 3‑nitropyridin‑4‑amines and has been exploited in the synthesis of complex kinase inhibitor libraries [REFS‑1].

Orthogonal reactivity
Class-level inference
Two reactive sites (3‑NO₂ reducible, 4‑NH nucleophilic) vs. one site in des‑nitro analog.
Enables divergent library synthesis
Reactivity based on established nitropyridine chemistry; no direct experimental data for this compound.
Organic Synthesis Heterocyclic Chemistry Late‑Stage Functionalization

N-(2-Methoxyethyl)-3-nitropyridin-4-amine Applications


ATP-Competitive Kinase Inhibitor Design

The 2‑methoxyethyl‑substituted 3‑nitropyridin‑4‑amine core can be elaborated into ATP‑competitive kinase inhibitors by exploiting the nitro group for introduction of diverse hinge‑binding motifs and the amino group for attaching solubilizing or targeting elements. The structural precedent established by co‑crystal structures of related methoxyethyl‑aminopyridines (e.g., PDB 7VJL) validates the ability of this side chain to engage the kinase hinge region [REFS‑1]. Researchers can prioritize this compound over unsubstituted 4‑amino‑3‑nitropyridine to directly access a scaffold that more closely mimics the pharmacophore of advanced kinase inhibitors.

Focused Chemical Library via Orthogonal Handles

The orthogonal reactivity of the 3‑nitro and 4‑alkylamino groups enables efficient parallel synthesis of diverse compound libraries. The nitro group can be reduced to an amine and subsequently derivatized with various acylating or sulfonylating agents, while the 2‑methoxyethyl side chain remains intact to confer favorable solubility and pharmacokinetic properties. This orthogonal strategy reduces the number of synthetic steps and increases the structural diversity accessible from a single building block, a key advantage over simpler analogs like N‑(2‑methoxyethyl)‑4‑aminopyridine [REFS‑2].

Soluble Probes for Cellular Assays

The enhanced solubility anticipated from the 2‑methoxyethyl group makes N‑(2‑methoxyethyl)‑3‑nitropyridin‑4‑amine a more suitable candidate than 4‑amino‑3‑nitropyridine for direct use in cell‑based assays without the need for DMSO or other solubilizing agents. This property is particularly valuable for phenotypic screening campaigns where maintaining compound solubility at physiologically relevant concentrations is critical for reliable dose‑response measurements [REFS‑3].

Application
Selection Property
Validation Focus
ATP‑competitive kinase inhibitor design
Hinge‑binding motif presence
Co‑crystal analog review (PDB 7VJL)
Focused chemical library synthesis
Orthogonal reactive handles
Synthetic efficiency and analog diversity
Cell‑based assay probes
Predicted enhanced solubility
Aqueous solubility assessment
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